molecular formula C14H13F2N B12075370 {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine

{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine

Cat. No.: B12075370
M. Wt: 233.26 g/mol
InChI Key: XCFCQSAOGZUTSB-UHFFFAOYSA-N
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Description

{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of a difluorophenyl group attached to a phenylmethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and benzylamine.

    Formation of Intermediate: The 2,6-difluorobenzene undergoes a Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(2,6-difluorophenyl)benzyl chloride.

    Amination: The intermediate 4-(2,6-difluorophenyl)benzyl chloride is then reacted with methylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity towards certain biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(2,6-Dichlorophenyl)phenyl]methyl}(methyl)amine
  • {[4-(2,6-Dimethylphenyl)phenyl]methyl}(methyl)amine
  • {[4-(2,6-Difluorophenyl)phenyl]ethyl}(methyl)amine

Uniqueness

{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

1-[4-(2,6-difluorophenyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C14H13F2N/c1-17-9-10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8,17H,9H2,1H3

InChI Key

XCFCQSAOGZUTSB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C(C=CC=C2F)F

Origin of Product

United States

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